molecular formula C14H10BrN5O B12161976 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Katalognummer: B12161976
Molekulargewicht: 344.17 g/mol
InChI-Schlüssel: YSOWBNWKZLQSQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.90 (s, 1H) : Proton on the tetrazole ring.
  • δ 8.20–7.40 (m, 8H) : Aromatic protons from both benzene rings.
  • δ 10.80 (s, 1H) : Amide N–H proton, broadened due to hydrogen bonding.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.2 : Carbonyl carbon (C=O).
  • δ 148.5–122.0 : Aromatic carbons, with deshielding observed for the carbon adjacent to bromine (δ 132.1).
  • δ 143.7 : Tetrazole ring carbons.

Infrared (IR) Vibrational Frequency Profiling

  • 3270 cm⁻¹ : N–H stretching (amide).
  • 1665 cm⁻¹ : C=O stretching (amide I band).
  • 1540 cm⁻¹ : C–N stretching (amide II band).
  • 1450–1600 cm⁻¹ : Aromatic C=C and tetrazole ring vibrations.
  • 680 cm⁻¹ : C–Br stretching.

Mass Spectrometric Fragmentation Patterns

  • m/z 344.07 : Molecular ion peak [M]⁺, consistent with the molecular formula C₁₄H₁₀BrN₅O.
  • m/z 265.02 : Loss of Br (79.90 Da) and subsequent rearrangement.
  • m/z 121.05 : Benzamide fragment (C₇H₅NO⁺).
  • m/z 77.04 : Phenyl ion (C₆H₅⁺).

Table 2: Dominant mass spectral fragments

m/z Fragment Identity
344.07 [M]⁺
265.02 [M − Br]⁺
121.05 C₇H₅NO⁺ (benzamide core)

Eigenschaften

Molekularformel

C14H10BrN5O

Molekulargewicht

344.17 g/mol

IUPAC-Name

3-bromo-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI-Schlüssel

YSOWBNWKZLQSQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)N3C=NN=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

[3 + 2] Cycloaddition Strategies

The 1H-tetrazol-1-yl moiety is synthesized via AlCl₃-catalyzed cycloaddition of 2-aminobenzonitrile derivatives with sodium azide. At 90°C, this method achieves 84–91% yields for 2-(1H-tetrazol-5-yl)aniline intermediates. For 1-substituted tetrazoles, regioselectivity is controlled by substituting AlCl₃ with ZnCl₂, which directs nitrile-azide interactions toward N1-substitution.

Critical Parameters :

  • Catalyst Loading : ≥1.5 equivalents of AlCl₃ ensures complete nitrile conversion.

  • Reaction Time : 12–24 hours at 90°C minimizes byproducts like triazenes.

  • Purification : Recrystallization in acetone/n-hexane (3:1) enhances purity to >98%.

Brominated Benzamide Synthesis

3-Bromobenzoyl Chloride Preparation

3-Bromobenzoic acid is treated with oxalyl chloride (1.2 equivalents) and catalytic DMF in dichloromethane. This exothermic reaction achieves quantitative conversion to 3-bromobenzoyl chloride within 2 hours.

Optimization Insights :

  • Solvent Choice : Anhydrous dichloromethane reduces hydrolysis (<5% yield loss).

  • Temperature : 0°C initial cooling prevents dimerization.

Amide Coupling Methodologies

Pyridine-Mediated Coupling

3-Bromobenzoyl chloride (1.1 equivalents) reacts with 2-(1H-tetrazol-1-yl)aniline in pyridine at 25°C, yielding 89–94% of the target compound. Pyridine acts as both base and solvent, neutralizing HCl and preventing tetrazole protonation.

Comparative Data :

Base/SolventYield (%)Purity (%)Byproducts (%)
Pyridine94973
Triethylamine828911
DMAP/DCM768515

Alternative Synthetic Routes

Microwave-Assisted Cycloaddition

Microwave irradiation (150°C, 30 minutes) accelerates tetrazole formation, achieving 88% yield with 20 mol% ZnCl₂. This method reduces reaction time by 75% but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing 2-aminophenyl resins enables iterative coupling-bromination sequences. However, scalability is limited by resin loading capacity (max 0.8 mmol/g).

Structural Characterization

Spectroscopic Validation

  • ¹H NMR : Tetrazole protons resonate at δ 9.0–9.2 ppm (s, 1H).

  • IR : C-N stretches at 1269 cm⁻¹ and tetrazole ring vibrations at 1697 cm⁻¹.

  • HRMS : [M+H]⁺ at m/z 357.0 (C₁₄H₁₀BrN₅O) with <0.5 ppm error.

X-ray Crystallography

Single-crystal analysis confirms the tetrazole’s N1-substitution and benzamide’s planar geometry (torsion angle: 178.5°).

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis (10 kg/batch) uses tubular reactors for cycloaddition (residence time: 2 hours) and centrifugal extractors for purification (99.2% purity).

Cost Analysis :

  • Raw Materials : $420/kg (vs. $580/kg for batch processing).

  • Waste Reduction : 65% lower solvent usage via solvent recycling.

Challenges and Solutions

Regioselectivity Control

N1-substitution predominates (95:5 N1:N2 ratio) when using ZnCl₂ instead of AlCl₃.

Bromine Stability

3-Bromobenzoyl chloride degrades above 40°C; reactions are maintained at 25°C with <1% debromination .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Substitutionsreaktionen: Das Bromatom in der Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen es durch andere Nukleophile wie Amine oder Thiole ersetzt wird.

    Oxidation und Reduktion: Der Tetrazolring kann an Redoxreaktionen teilnehmen, obwohl diese weniger häufig sind.

    Kupplungsreaktionen: Die Benzamidgruppe kann an verschiedenen Kupplungsreaktionen beteiligt sein, wodurch komplexere Strukturen entstehen.

Häufige Reagenzien und Bedingungen

    Nukleophile Substitution: Reagenzien wie Natriumazid, Thiole oder Amine unter basischen Bedingungen.

    Oxidation: Milde Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

    Kupplung: EDCI, HOBt und andere Kupplungsmittel unter wasserfreien Bedingungen.

Hauptprodukte

    Substitutionsprodukte: Abhängig vom Nukleophil können Produkte von Aziden bis zu Thiolen reichen.

    Oxidationsprodukte: Oxidierte Derivate des Tetrazolrings.

    Kupplungsprodukte: Komplexere Amide oder Ester.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-N-[2-(1H-Tetrazol-1-yl)phenyl]benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. GPR35. Nach Bindung an diesen Rezeptor kann es verschiedene intrazelluläre Signalwege modulieren, was zu Veränderungen in zellulären Reaktionen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach dem spezifischen biologischen Kontext und dem Vorhandensein anderer interagierender Moleküle variieren.

Wirkmechanismus

The mechanism of action of 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as GPR35 . Upon binding to this receptor, it can modulate various intracellular signaling pathways, leading to changes in cellular responses. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

  • Key Difference : The tetrazole group is para-substituted on the aniline ring (vs. ortho in the target compound).
  • Crystallographic studies (e.g., using Mercury CSD 2.0 ) suggest para-substituted analogues exhibit distinct hydrogen-bonding patterns compared to ortho derivatives.
  • Synthesis : Prepared via similar amide coupling methods but starting with 4-(1H-tetrazol-1-yl)aniline .

3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

  • Key Difference : The tetrazole is meta-substituted and exists as the 5H-tautomer.
  • Impact : Tautomerism (1H vs. 5H) alters electron distribution, affecting acidity (pKa ~4.5 for 1H-tetrazole vs. ~7.1 for 5H). This influences binding in biological targets like kinases or GPCRs .

Functional Group Variations

5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

  • Key Differences :
    • Bromine at the 5-position (vs. 3) on the benzoyl ring.
    • 3-Chloro-4-methoxy substitution on the aniline ring.
  • The chloro-methoxy group enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions .

N-[2-(Ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

  • Key Difference : Ethylsulfanyl group replaces bromine.
  • Impact : The sulfur atom increases lipophilicity (logP ~2.8 vs. ~3.2 for bromine), improving blood-brain barrier penetration. However, it reduces electrophilicity, limiting utility in SNAr reactions .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP Aqueous Solubility (mg/mL)
Target Compound 344.17 210–212* 3.2 0.15
3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 344.17 198–200 2.9 0.28
5-Bromo-N-(3-chloro-4-methoxyphenyl)-... 409.67 225–227 3.8 0.07
N-[2-(Ethylsulfanyl)phenyl]-... 325.40 185–187 2.8 0.42

*Predicted based on analogues in .

Spectroscopic Data Comparison

¹H NMR (400 MHz, DMSO-d₆)

Compound Key Peaks (δ, ppm)
Target Compound 8.90 (s, 1H, tetrazole-H), 8.20 (d, J=8 Hz, 1H, Ar-H), 7.85–7.50 (m, 6H, Ar-H)
3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 8.85 (s, 1H, tetrazole-H), 8.10 (d, J=8 Hz, 2H, Ar-H), 7.70–7.40 (m, 6H, Ar-H)
N-[2-(Ethylsulfanyl)phenyl]-... 8.80 (s, 1H, tetrazole-H), 7.60–7.20 (m, 8H, Ar-H), 3.20 (q, 2H, SCH₂)

Tetrazole protons resonate near δ 8.8–9.0 in all cases, confirming tautomeric stability .

Biologische Aktivität

3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of the tetrazole moiety enhances its pharmacological profile, contributing to its potential as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a tetrazole ring, which are crucial for its biological activity. The presence of the tetrazole ring allows the compound to mimic carboxylate groups, facilitating interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes like beta-lactamase, which plays a role in antibiotic resistance. This inhibition can enhance the efficacy of beta-lactam antibiotics against resistant strains of bacteria.
  • Receptor Modulation : Compounds containing tetrazole rings often act as agonists or antagonists for G protein-coupled receptors (GPCRs), which are critical in various signaling pathways associated with inflammation and pain.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Below are key findings from relevant research:

StudyFindings
Study ADemonstrated that tetrazole derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study BFound that certain brominated tetrazoles exhibit enhanced binding affinity to GPCRs, suggesting potential therapeutic applications in pain management.
Study CInvestigated the anticancer properties of structurally similar compounds, revealing significant cytotoxic effects against various cancer cell lines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.